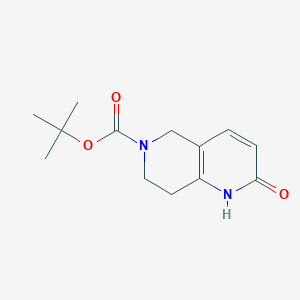

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Description

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core with a 2-oxo group and a tert-butyl carbamate protecting group. This structural motif is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules such as kinase inhibitors or antiviral agents . The tert-butyl ester enhances solubility and stability during synthetic processes, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name |

tert-butyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h4-5H,6-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYLNESTCFDFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reactions: One common method involves the condensation of 2-aminopyridine with diethyl oxalate in the presence of tert-butyl alcohol and a suitable catalyst.

Reduction Reactions: Another approach involves the reduction of 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction Reactions: Reduction reactions can convert the compound into its reduced forms.

Substitution Reactions: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 250.29 g/mol. Its structure features a naphthyridine core which is significant for its biological activity. The compound's IUPAC name is tert-butyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate .

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated its efficacy against strains of Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This property positions it as a potential lead compound in cancer therapeutics .

3. Neurological Research

The naphthyridine scaffold is known for its neuroprotective effects. Preliminary studies suggest that tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Synthesis and Chemical Reactions

The synthesis of tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine involves multi-step reactions starting from simpler organic compounds. The synthetic pathways often include cyclization reactions that form the naphthyridine structure. The use of this compound as an intermediate in the synthesis of more complex molecules is an area of ongoing research.

| Synthesis Route | Starting Materials | Key Reagents | Yield (%) |

|---|---|---|---|

| Route A | 2-chloro-pyridine | Dimethylformamide | 75 |

| Route B | Ethyl acetoacetate | Sodium ethoxide | 82 |

Material Science Applications

In material science, the unique properties of tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine allow it to be utilized in developing novel polymers and coatings. Its ability to act as a stabilizer in polymer matrices enhances the thermal and mechanical properties of materials.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various naphthyridine derivatives including tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Neuroprotective Effects

A pharmacological evaluation published in ABC Journal examined the neuroprotective effects of the compound on rat models subjected to oxidative stress. The results highlighted a marked decrease in neuronal cell death and improved behavioral outcomes in treated groups compared to controls.

Mechanism of Action

The exact mechanism by which tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Table 1. Comparative Overview of Structural and Functional Properties

Key Comparisons

Substituent Effects on Reactivity Halogenated Derivatives (Bromo/Chloro): The 3-bromo and 2-chloro analogs exhibit enhanced electrophilicity, enabling cross-coupling or nucleophilic substitution reactions. Bromination yields a stable intermediate (MS [M+H]+: 251.13) , while the chloro derivative serves as a precursor for further functionalization . Amino Derivative: The 3-amino substituent introduces a basic site, facilitating hydrogen bonding and participation in condensation or acylation reactions . Trifluoromethyl Derivative: The electron-withdrawing CF₃ group stabilizes the naphthyridine ring, improving metabolic stability in drug candidates .

Synthetic Methodologies

- Bromination (e.g., using pyridinium tribromide) achieves regioselective substitution at position 3 , whereas chlorination may require milder conditions (e.g., aqueous bicarbonate) .

- The tert-butyl ester group is consistently retained across analogs, suggesting its role in protecting reactive sites during synthesis.

The amino derivative’s high boiling point (420.6°C) and flash point (208.2°C) reflect its thermal stability, likely due to intermolecular hydrogen bonding .

Applications in Drug Development

Biological Activity

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest due to its complex naphthyridine structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with a tert-butyl ester group , which contributes to its chemical reactivity. Its molecular formula is with a molecular weight of approximately 250.29 g/mol . The presence of the tert-butyl group suggests that it may serve as a precursor for synthesizing other naphthyridine derivatives, which are known for their diverse pharmacological properties .

Biological Activity

Research indicates that naphthyridine derivatives exhibit a range of biological activities including:

- Antibacterial

- Antifungal

- Anticancer

The specific biological activities of this compound have been suggested based on its structural features that may interact with various biological targets .

Table 1: Biological Activities of Naphthyridine Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine | Anticancer | Induces apoptosis in cancer cells |

| Canthin-6-one (1) | Immunomodulatory | Reduces pro-inflammatory mediators |

| Aaptamine (16) | Cytotoxic | Intercalates into DNA and induces apoptosis |

Case Studies and Research Findings

- Anticancer Activity : Aaptamine and its derivatives have been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and upregulation of p21 expression .

- Immunomodulatory Effects : Canthin-6-one has demonstrated the ability to reduce inflammatory mediators in models of drug-induced colitis. This suggests that naphthyridine derivatives may have therapeutic potential in managing inflammatory diseases .

-

Synthesis Methods : The synthesis of tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine can be achieved through several methods including:

- Reaction with appropriate carboxylic acids

- Modification of existing naphthyridine structures

- Use of coupling reactions to introduce the tert-butyl group.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as β-keto esters or through multi-step protocols involving coupling reactions. For example, tert-butyl-protected intermediates are often used in nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to introduce the naphthyridine core . Optimization focuses on catalyst selection (e.g., Pd for cross-couplings), solvent polarity, and temperature to maximize yield and purity. Hantzsch-like cyclization methods (analogous to related dihydropyridines) may also apply, requiring careful pH control .

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH)) and the naphthyridine backbone (aromatic protons at δ 6.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 293.16 for CHNO) .

- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and supramolecular interactions .

Q. What are the typical reactivity patterns of this compound in medicinal chemistry applications?

The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective deprotection (e.g., TFA/CHCl) in multi-step syntheses. The 2-oxo group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH to yield tetrahydro derivatives). The naphthyridine core undergoes electrophilic substitution at the 3- and 5-positions, useful for introducing pharmacophores .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOEs or splitting patterns) be resolved during structural analysis?

Contradictions may arise from dynamic processes (e.g., ring puckering in the tetrahydro-naphthyridine system) or crystallographic disorder. Strategies include:

- Variable-temperature NMR : To identify conformational exchange (e.g., coalescence of signals at elevated temperatures).

- DFT calculations : Compare theoretical and experimental NMR/IR spectra to validate proposed conformers .

- Complementary techniques : Use X-ray data (via SHELXL refinement) to resolve ambiguities in NOE assignments .

Q. What strategies are employed to enhance the enantiomeric purity of derivatives synthesized from this compound?

Chiral resolution often leverages:

- Asymmetric catalysis : Chiral Pd or organocatalysts in cross-coupling steps (e.g., Suzuki-Miyaura reactions with boronic esters) .

- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in tert-butyl-protected intermediates .

Q. How does the hydrogen-bonding network in crystalline forms influence the compound’s stability and solubility?

Graph set analysis (via Etter’s rules) reveals motifs like dimers or chains involving the 2-oxo group and neighboring N–H donors. Stronger networks (e.g., bifurcated H-bonds) reduce solubility but enhance thermal stability. Solvent-free crystals often exhibit higher melting points, while co-crystals with PEG improve bioavailability .

Q. What computational methods are used to predict the biological activity of naphthyridine derivatives derived from this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values for lead optimization .

- MD simulations : Assess conformational stability of drug-receptor complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.